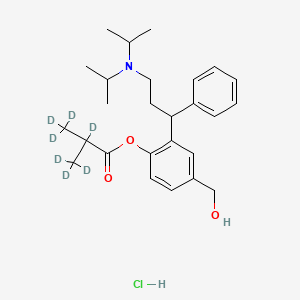
Fesoterodine-d7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fesoterodine-d7 (hydrochloride) is a deuterated form of fesoterodine, an antimuscarinic agent used primarily in the treatment of overactive bladder syndrome. This compound is a prodrug, which means it is metabolized in the body to produce its active form, 5-hydroxymethyl tolterodine. The deuterated version, Fesoterodine-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of fesoterodine due to the presence of deuterium, which can provide more detailed insights into the drug’s behavior in the body .
Vorbereitungsmethoden
The synthesis of Fesoterodine-d7 (hydrochloride) involves several steps, starting from the preparation of the intermediate 5-hydroxymethyl tolterodine. This intermediate is then reacted with isobutyryl chloride to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods often employ large-scale reactors and purification techniques such as recrystallization and chromatography to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Fesoterodine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which are studied to understand its metabolic pathways.
Reduction: Reduction reactions can be used to study the stability and reactivity of the compound under different conditions.
Substitution: Substitution reactions, particularly involving the hydroxyl group, are common in the synthesis and modification of fesoterodine derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. .
Wissenschaftliche Forschungsanwendungen
Fesoterodine-d7 (hydrochloride) is widely used in scientific research, particularly in the fields of:
Chemistry: To study the synthesis, stability, and reactivity of deuterated compounds.
Biology: To investigate the metabolic pathways and pharmacokinetics of fesoterodine in biological systems.
Medicine: To develop and optimize treatments for overactive bladder syndrome and other related conditions.
Industry: To improve the production processes and quality control of pharmaceutical products containing fesoterodine .
Wirkmechanismus
Fesoterodine-d7 (hydrochloride) acts as a competitive antagonist at muscarinic receptors. Once metabolized to its active form, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This action reduces the urge to urinate and helps manage symptoms of overactive bladder. The molecular targets involved are primarily the muscarinic receptors in the bladder, which are responsible for mediating bladder contractions .
Vergleich Mit ähnlichen Verbindungen
Fesoterodine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:
Tolterodine: Another antimuscarinic agent used for overactive bladder, but without deuterium labeling.
Oxybutynin: An older antimuscarinic drug with a similar mechanism of action but different pharmacokinetic properties.
Solifenacin: A newer antimuscarinic agent with a longer half-life and different side effect profile. The uniqueness of Fesoterodine-d7 lies in its ability to provide more detailed insights into the drug’s behavior in the body due to the presence of deuterium
Eigenschaften
Molekularformel |
C26H38ClNO3 |
|---|---|
Molekulargewicht |
455.1 g/mol |
IUPAC-Name |
[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate;hydrochloride |
InChI |
InChI=1S/C26H37NO3.ClH/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1H/i1D3,2D3,18D; |
InChI-Schlüssel |
DIHOSBDWSHGBKB-IAEYDMPTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


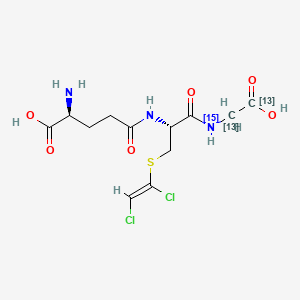
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
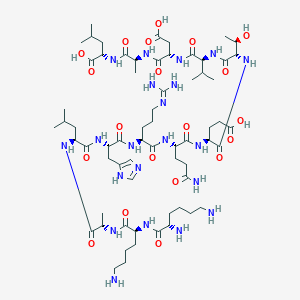
![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)
![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)
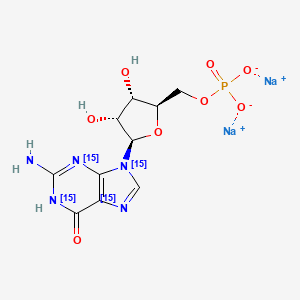
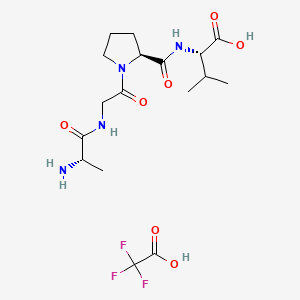
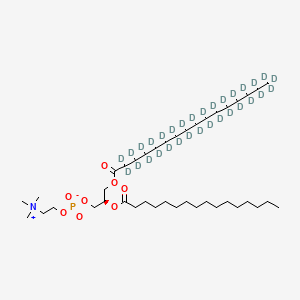
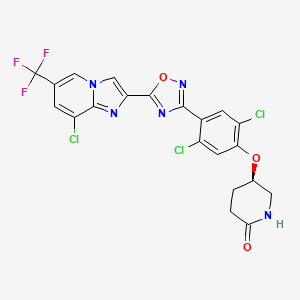
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)
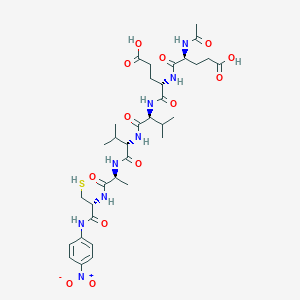
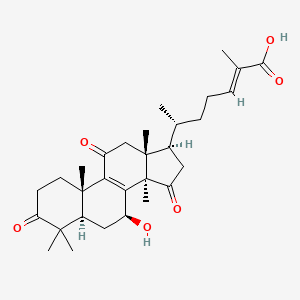
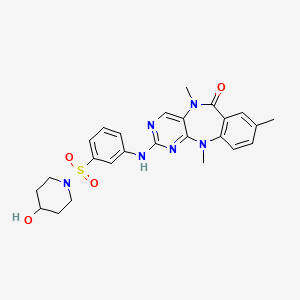
![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
